N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Overview
Description
N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzyloxyphenyl group, a dioxido-benzothiadiazine ring, and a thiocarbonyl acetamide moiety. Such a multifaceted structure lends itself to various synthetic applications and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves a multi-step process. The initial step usually includes the formation of the benzyloxyphenyl intermediate through the reaction of 4-benzyloxyaniline with suitable reagents. This is followed by the synthesis of the benzothiadiazine ring system via cyclization reactions. The final step involves the thiocarbonylation of the acetamide group to produce the target compound.
Industrial Production Methods: Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This involves the selection of appropriate solvents, catalysts, and reaction conditions. Typically, large-scale synthesis would employ batch or continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: : The thiocarbonyl group can be oxidized to sulfone derivatives.
Reduction: : The nitro groups on the benzothiadiazine ring can be reduced to amines.
Substitution: : The benzyloxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products from these reactions include sulfone derivatives, amine-substituted benzothiadiazines, and various substituted benzyloxyphenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.
Medicine: In medicine, preliminary studies suggest that this compound may have therapeutic potential. Its unique structure allows it to interact with various biomolecules, making it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: In industrial applications, the compound's chemical reactivity and stability make it suitable for use in manufacturing processes. It can serve as an intermediate in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes and receptors, altering their activity and influencing cellular pathways. The exact pathways and targets depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Comparison and Uniqueness: Compared to other similar compounds, N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide stands out due to its unique combination of functional groups. The presence of both the benzyloxyphenyl and benzothiadiazine moieties provides it with distinctive chemical properties and reactivity.
List of Similar Compounds: Similar compounds include:
N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-ethyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-methyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
N-(4-(methoxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-2-16-28-22-10-6-7-11-23(22)34(30,31)27-25(28)33-18-24(29)26-20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXINVCIYETRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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